molecular formula C19H20O6 B562173 Heraclenol acetonide CAS No. 64790-68-7

Heraclenol acetonide

Cat. No.: B562173
CAS No.: 64790-68-7
M. Wt: 344.363
InChI Key: YCWZUJWUYQAIBF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heraclenol acetonide is a compound that is sourced from the herbs of Heracleum repula Franch . It is used for research and development purposes .

Scientific Research Applications

Quantitative Analysis

  • Heraclenol acetonide has been quantitatively analyzed in the roots of Heracleum candicans D.C. using a simple TLC method. This method provides a way to determine the concentration of this compound in different samples, crucial for quality control in pharmaceutical applications (Rastogi, Pandey, & Rawat, 2007).

Extraction and Optimization

  • Research has focused on optimizing the extraction of this compound from Heracleum candicans, which is significant for its use in traditional medicine and the pharmaceutical industry. The study developed a HPLC–PDA method for this purpose (Govindarajan, Singh, Singh, Pandey, & Rawat, 2007).

Pharmaceutical Industry Applications

  • This compound is used for its photosensitizing activity on human skin, making it valuable in the pharmaceutical industry (Rawat et al., 2013).

Antimicrobial and Antibiofilm Activity

  • This compound has been studied for its antimicrobial and antibiofilm activity against uropathogenic Escherichia coli, demonstrating potential for use in treating urinary tract infections and combating antimicrobial resistance (Kaur et al., 2023).

Optoelectronic Applications

  • A study of heraclenin, a compound related to this compound, revealed its potential use in optoelectronics and biological imaging, highlighting the broader application scope of compounds in this category (Banday et al., 2013).

Mechanism of Action

Heraclenol acetonide is a natural furocoumarin compound with a unique mechanism of action that has been demonstrated to have antimicrobial and antibiofilm activity . This article will delve into the various aspects of its action.

Target of Action

This compound primarily targets the histidine biosynthesis pathway . This pathway plays a crucial role in the growth and survival of bacteria, making it an attractive target for antimicrobial agents .

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme histidinol-phospho aminotransferase (HisC) . This binding prevents the activation of HisC by its native substrate, thereby inhibiting histidine biosynthesis . This inhibition is selective, meaning it specifically targets the histidine biosynthesis pathway .

Biochemical Pathways

By inhibiting the histidine biosynthesis pathway, this compound disrupts an essential metabolic process in bacteria . This disruption leads to a decrease in bacterial growth and survival, as well as a reduction in biofilm formation .

Pharmacokinetics

It is known that the compound has a high minimum inhibitory concentration (mic) value . This suggests that the compound may have low bioavailability, which could limit its clinical effectiveness

Result of Action

The action of this compound results in a significant reduction in bacterial load . In a murine catheter urinary tract infection model, the compound reduced the bacterial load by 4 logs . Additionally, it was shown to effectively reduce bacterial loads in kidney, bladder, and urine samples . Histopathological examination revealed that this compound treatment led to a reversal of inflammatory changes in bladder and kidney tissues .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the high MIC of this compound suggests that achieving effective concentrations in human tissues may be challenging . Therefore, further chemical modifications may be required to lower the drug’s MIC value and increase its potency . Additionally, studying its synergistic action with other antimicrobials may also be beneficial .

Safety and Hazards

The safety data sheet for Heraclenol acetonide suggests that it is for R&D use only and not for medicinal, household, or other use . It also provides first aid measures in case of inhalation, skin contact, eye contact, and ingestion .

Properties

IUPAC Name

9-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]methoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWZUJWUYQAIBF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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